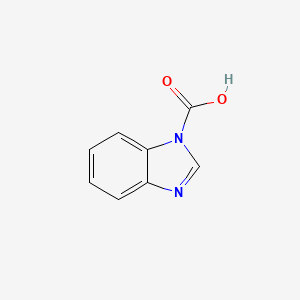

1h-Benzimidazole-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzimidazole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)10-5-9-6-3-1-2-4-7(6)10/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJABXZWILYUAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396969 | |

| Record name | 1H-Benzimidazole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52169-56-9 | |

| Record name | 1H-Benzimidazole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 1h Benzimidazole 1 Carboxylic Acid

Direct Synthesis Approaches to 1H-Benzimidazole-1-carboxylic Acid and its Scaffolds

The synthesis of the benzimidazole (B57391) core is a cornerstone of heterocyclic chemistry, with numerous methods developed to access this privileged scaffold. These strategies often involve the formation of the imidazole (B134444) ring onto a pre-existing benzene (B151609) structure, typically starting from an aromatic diamine.

Condensation Reactions Involving Aromatic Diamines and Carboxylic Acid Precursors

The most traditional and widely employed method for constructing the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives. yufengchemicals.comnih.gov This reaction, often referred to as the Phillips method, typically requires heating the reactants in the presence of a strong acid, such as hydrochloric acid or polyphosphoric acid, which acts as a dehydrating agent to facilitate the cyclization. nih.govresearchgate.netnih.gov

The general mechanism involves the initial formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring. nih.gov The choice of carboxylic acid precursor determines the substituent at the 2-position of the benzimidazole. For instance, reacting o-phenylenediamine with formic acid yields the parent 1H-benzimidazole. yufengchemicals.comyoutube.com

While effective, this classical approach often necessitates harsh reaction conditions, including high temperatures and the use of strong acids, which can limit its applicability with sensitive substrates. nih.gov To address these limitations, a variety of modified procedures and catalysts have been developed. For example, milder conditions can be achieved using catalysts like ammonium (B1175870) chloride or p-toluenesulfonic acid. researchgate.netorientjchem.orgsemanticscholar.org Additionally, methods utilizing microwave irradiation have been shown to significantly reduce reaction times and improve yields. yufengchemicals.com

A notable advancement is the development of one-pot syntheses that bypass the need for harsh acids. One such method employs O-(benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) to promote the conversion of a wide range of carboxylic acids, including indole, alkyl, and N-protected alpha-amino acids, into their corresponding benzimidazoles in high yields. rsc.orgnih.gov Another innovative, metal-free approach involves the reaction of aromatic 1,2-diamines with carboxylic acids in electrostatically charged microdroplets, which dramatically accelerates the reaction rate under ambient conditions. nih.gov

The following table summarizes various condensation reactions for the synthesis of benzimidazole scaffolds:

| Reactants | Catalyst/Conditions | Product Scope | Reference |

| o-Phenylenediamine, Carboxylic Acids | Strong acids (HCl, PPA) | 2-Substituted benzimidazoles | nih.govresearchgate.netnih.gov |

| o-Phenylenediamine, Carboxylic Acids | p-Toluenesulfonic acid | 2-Substituted benzimidazoles | orientjchem.org |

| o-Phenylenediamine, Aromatic Acids | Ammonium chloride, ethanol, reflux | 2-Aryl benzimidazoles | rjlbpcs.com |

| o-Phenylenediamine, Aldehydes | Er(OTf)3 | 2-Aryl benzimidazoles | rjlbpcs.com |

| o-Phenylenediamine, Aldehydes | Rose Bengal, photocatalysis | Functionalized benzimidazoles | rjlbpcs.com |

| o-Phenylenediamine, Carboxylic Acids | HBTU | Indole, alkyl, and alpha-amino benzimidazoles | rsc.orgnih.gov |

| Aromatic 1,2-diamines, Carboxylic Acids | Microdroplets (nESI) | Substituted benzimidazoles | nih.gov |

Cyclization Methods for Benzimidazole Ring Formation with N1-Substitution Control

Controlling the substitution pattern on the benzimidazole ring, particularly at the N1 position, is crucial for modulating the biological and chemical properties of the resulting compounds. Several synthetic strategies have been developed to achieve regioselective N1-substitution during the cyclization process.

One approach involves the use of pre-functionalized starting materials. For example, N-substituted o-phenylenediamines can be condensed with carboxylic acids or aldehydes to directly yield N1-substituted benzimidazoles. rsc.org This method provides a straightforward route to a variety of N1-alkyl and N1-aryl derivatives.

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of N1-substituted benzimidazoles. A one-pot method has been developed for the synthesis of N-1-alkyl-2-unsubstituted benzimidazoles through the intermolecular coupling of formimidamides with benzylamines, catalyzed by Pd(OAc)₂. tandfonline.com

Another strategy involves the intramolecular cyclization of appropriately substituted precursors. For instance, N-aryl amidines can undergo intramolecular N-arylation to form 1,2-disubstituted benzimidazoles. organic-chemistry.org Similarly, the intramolecular cyclization of o-bromoaryl derivatives has been shown to produce benzimidazoles. nih.gov

The following table highlights different cyclization methods with a focus on controlling N1-substitution:

| Method | Reactants | Catalyst/Conditions | Product | Reference |

| Condensation | N-Substituted o-phenylenediamines, Aldehydes | Chlorosulfonic acid | 2-Aryl-1-arylmethyl-1H-benzimidazoles | rsc.org |

| Palladium-Catalyzed Coupling | Formimidamides, Benzylamines | Pd(OAc)₂ | N-1-Alkyl-2-unsubstituted benzimidazoles | tandfonline.com |

| Intramolecular N-Arylation | N-Aryl amidines | Copper catalysts | 1,2-Disubstituted benzimidazoles | organic-chemistry.org |

| Rearrangement Reaction | N1-Alkyl-1,5-benzodiazepine-2-thiones | Hydroxylamine hydrochloride, ethanol | N1-Substituted benzimidazole derivatives | researchgate.net |

Enzymatic and Catalytic Methods in Benzimidazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Enzymatic and catalytic approaches for benzimidazole synthesis have gained prominence as they often proceed under milder conditions with high selectivity.

Enzymatic Synthesis: Biocatalysis offers a green alternative for benzimidazole synthesis. For example, a two-step continuous flow system has been developed that utilizes an oxidase as a biocatalyst for the reaction between aromatic alcohols and o-phenylenediamines. rsc.org This enzymatic electrochemical cascade reaction proceeds under mild conditions with air as the oxidant, integrating alcohol oxidation and benzimidazole formation into a single, efficient operation. rsc.org Laccase-mediator systems have also been employed for the aerobic oxidative condensation of o-phenylenediamine and benzaldehyde. rsc.org

Catalytic Synthesis: A wide array of metal-based catalysts have been investigated to improve the efficiency and scope of benzimidazole synthesis.

Cobalt Catalysis: Cobalt pincer complexes have been used for the dehydrogenative coupling of primary alcohols and aromatic diamines to form 2-substituted benzimidazoles under base-free conditions. acs.org Cobalt nanocomposite catalysts have also been employed in a one-pot synthesis from phenylenediamines and aldehydes, offering high yields and catalyst recyclability. nih.gov

Copper Catalysis: Copper catalysts are versatile and have been used in various synthetic routes. For instance, a Cu-triazole-phosphine complex can catalyze the formation of benzimidazoles from aromatic diamines and alcohols, albeit requiring a stoichiometric amount of base. acs.org

Iron Catalysis: Iron(III) porphyrin has been shown to be an effective catalyst in a one-pot, three-component synthesis of benzimidazole derivatives from benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297). nih.gov

Zinc Catalysis: A polymer-supported zinc catalyst has been developed for the cyclization of o-phenylenediamines using carbon dioxide as a green C1 source. rsc.org

Other Catalysts: Other notable catalytic systems include the use of H₂O₂/TiO₂ P25 nanoparticles for solvent-free synthesis and Al₂O₃/CuI/PANI nanocomposites, which also allow for catalyst recycling. nih.gov

The table below provides an overview of various enzymatic and catalytic methods for benzimidazole synthesis:

| Catalyst Type | Catalyst | Reactants | Key Features | Reference |

| Enzymatic | Oxidase | Aromatic alcohols, o-Phenylenediamines | Continuous flow, electrochemical cascade, green oxidant (air) | rsc.org |

| Laccase mediator | o-Phenylenediamine, Benzaldehyde | Aerobic oxidation | rsc.org | |

| Catalytic | Cobalt pincer complex | Primary alcohols, Aromatic diamines | Base-free, dehydrogenative coupling | acs.org |

| Cobalt nanocomposite | Phenylenediamines, Aldehydes | High yields, recyclable catalyst | nih.gov | |

| Fe(III) porphyrin | Benzo-1,2-quinone, Aldehydes, Ammonium acetate | One-pot, three-component, domino reaction | nih.gov | |

| Polymer-supported Zinc | o-Phenylenediamines, CO₂ | Green C1 source, biodegradable solvent | rsc.org | |

| H₂O₂/TiO₂ P25 nanoparticles | 1,2-Phenylenediamines, Aromatic aldehydes | Solvent-free | nih.gov | |

| Al₂O₃/CuI/PANI nanocomposite | o-Phenylenediamine, Aldehydes | Mild conditions, recyclable catalyst | nih.gov |

Derivatization and Functionalization Pathways for this compound

Once the this compound scaffold is synthesized, its chemical utility can be expanded through various derivatization and functionalization reactions. These transformations target either the carboxylic acid group or the nitrogen atoms of the benzimidazole ring, allowing for the introduction of a wide range of functional groups and the synthesis of diverse compound libraries.

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a key handle for derivatization, readily undergoing esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, a classic method, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For instance, esters of benzimidazolyl-1-acetic acid can be synthesized by reacting the corresponding benzimidazole with chloroacetic or bromoacetic acid esters in the presence of a base like potassium carbonate. researchgate.net This approach has been utilized to prepare ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate. researchgate.net

Amidation: The formation of an amide bond is a fundamental transformation in medicinal chemistry. The carboxylic acid group can be activated to facilitate reaction with an amine. Copper-catalyzed oxidative direct amidation of carboxylic acids with azoles, including benzimidazole, has been reported, proceeding with dioxygen as the activating agent. beilstein-journals.org This method offers a broad substrate scope, accommodating various carboxylic acids and amines. beilstein-journals.org Furthermore, the resulting benzimidazole amides can undergo transamidation with other amines. beilstein-journals.org Peptide coupling reagents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, have also been employed for the efficient and selective amidation of carboxylic acids under mild, basic conditions. lookchemmall.com

The following table summarizes methods for the esterification and amidation of benzimidazole carboxylic acids:

| Reaction | Reagents | Conditions | Product | Reference |

| Esterification | Alcohol, Acid catalyst | Fischer Esterification | Ester | masterorganicchemistry.com |

| Chloroacetic/Bromoacetic acid esters, K₂CO₃ | DMF | Esters of benzimidazolyl-1-acetic acid | researchgate.net | |

| Amidation | Azoles, Cu salt, O₂ | Pyridine, p-xylene, 130 °C | Azole amides | beilstein-journals.org |

| Amines, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | Basic conditions | Amides | lookchemmall.com | |

| Amines, HBTU | One-pot | Amides | nih.gov |

N-Alkylation and Acylation at the Benzimidazole Nitrogen Atoms (including N1)

The nitrogen atoms of the benzimidazole ring, particularly the N1 position, are nucleophilic and can be readily alkylated or acylated to introduce a variety of substituents.

N-Alkylation: N-alkylation is a common strategy to modify the properties of benzimidazoles. This reaction typically involves treating the benzimidazole with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. lookchem.comresearchgate.net The reaction can be carried out in various polar solvents like DMF or DMSO. lookchem.com Surfactant-mediated N-alkylation in an aqueous basic medium has been developed as a greener alternative, often leading to excellent yields in shorter reaction times. lookchem.com Ketonic Mannich bases have also been successfully used as alkylating agents for the N1 position of benzimidazoles. researchgate.net Furthermore, metal-free N-allylation and alkylation have been achieved using Morita–Baylis–Hillman (MBH) alcohols and acetates. beilstein-journals.org

N-Acylation: N-acylation introduces an acyl group onto the benzimidazole nitrogen. Copper-catalyzed N-acylation of benzimidazoles with phenylacetic acids has been demonstrated, yielding tertiary amides. rsc.orgrsc.org Depending on the reaction conditions and the specific copper catalyst used, this reaction can be directed to produce either N-acylated benzimidazoles or fused heterocyclic systems. rsc.orgrsc.org Background acylation of benzimidazoles can also occur as a side reaction in other transformations, such as palladium-catalyzed C-H functionalization, which can sometimes be mitigated by adjusting the reaction parameters. acs.org

The table below outlines various N-alkylation and N-acylation methods for benzimidazoles:

| Reaction | Reagents | Conditions/Catalyst | Product Scope | Reference |

| N-Alkylation | Alkyl halides, Base (K₂CO₃, NaH) | Polar solvents (DMF, DMSO) | N-Alkylated benzimidazoles | lookchem.comresearchgate.net |

| Alkyl halides, Base, Surfactant | Aqueous medium | N-Alkylated benzimidazoles | lookchem.com | |

| Ketonic Mannich bases | - | 1-(3-Oxopropyl)benzimidazoles | researchgate.net | |

| Morita–Baylis–Hillman (MBH) alcohols/acetates | Toluene, reflux (metal-free) | N-Allylated/alkylated benzimidazoles | beilstein-journals.org | |

| N-Acylation | Phenylacetic acids | CuBr, pyridine, o-xylene, 130 °C | N-Acylated benzimidazoles (tertiary amides) | rsc.orgrsc.org |

Functional Group Interconversions on the Benzene Ring Moiety

The benzene ring of the benzimidazole nucleus is amenable to various functional group interconversions, primarily through electrophilic aromatic substitution reactions. These transformations allow for the introduction of diverse substituents, which can significantly alter the molecule's chemical and biological properties. The reactivity of the benzimidazole system is influenced by the substituents present on both the imidazole and benzene rings. Key interconversions include nitration, halogenation, and the subsequent transformation of these introduced groups.

Nitration: The introduction of a nitro group (–NO₂) onto the benzene ring is a common initial step for further functionalization. Nitration of benzimidazoles typically yields a mixture of isomers, with the 5(6)-nitro derivative often being a major product. researchgate.net These nitro compounds serve as crucial intermediates, as the nitro group can be readily reduced to an amino group (–NH₂). researchgate.netsolubilityofthings.com This reduction is a pivotal functional group interconversion, transforming an electron-withdrawing group into an electron-donating one, and providing a handle for a vast array of subsequent reactions, such as diazotization and amide formation. The synthesis of aminobenzimidazoles is often achieved through the reduction of the corresponding nitro derivatives. researchgate.net

Halogenation: Direct halogenation of the benzimidazole core is another important transformation. For instance, 5(6)-(formylamino)benzimidazole can undergo smooth regioselective electrophilic bromination to yield 4(7)-bromo-5(6)-(formylamino)benzimidazole. chem-soc.si The introduction of halogen atoms (F, Cl, Br, I) provides synthetic intermediates that can participate in cross-coupling reactions or directed halogen-metal exchange, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. chem-soc.si

Sulfonation: The introduction of a sulfonic acid group (–SO₃H) can be achieved using reagents like chlorosulfonic acid. researchgate.net For example, the synthesis of 6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid involves cyclization followed by sulfonation. The sulfo group enhances water solubility and can act as a directing group for subsequent substitutions.

The table below summarizes key functional group interconversions on the benzimidazole benzene moiety.

| Reaction Type | Reagents/Conditions | Functional Group Transformation | Example Product | Reference |

| Nitration | HNO₃/H₂SO₄ | Ar-H → Ar-NO₂ | 5(6)-Nitrobenzimidazole | researchgate.net |

| Reduction of Nitro Group | H₂, Pd/C or Sn, HCl | Ar-NO₂ → Ar-NH₂ | 5(6)-Aminobenzimidazole | researchgate.netsolubilityofthings.com |

| Bromination | N-Bromosuccinimide (NBS) | Ar-H → Ar-Br | 4(7)-Bromo-5(6)-(formylamino)benzimidazole | chem-soc.si |

| Sulfonation | Chlorosulfonic Acid (ClSO₃H) | Ar-H → Ar-SO₃H | 6-Fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid |

Synthesis of Complex 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxylic Acid Derivatives

The 2,3-dihydro-2-oxo-1H-benzimidazole core, also known as benzimidazolone, serves as a foundational structure for a variety of complex derivatives. The carboxylic acid functionality at the N-1 position is a key feature, allowing for the synthesis of numerous esters and amides. These derivatives have been extensively explored, particularly in the field of medicinal chemistry. acs.orgnih.govacs.org

The general synthetic strategy involves the formation of an ester or amide linkage at the N-1 position. A series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters and amides incorporating basic azacyclo- or azabicycloalkyl moieties have been synthesized and evaluated for potential biological activity. nih.govacs.org The synthesis is often achieved by coupling the N-1 carboxylic acid (or its activated form, such as an acyl chloride) with various alcohols or amines. acs.org

For instance, research into potent 5-HT₃ receptor antagonists led to the synthesis of a wide range of these derivatives. It was discovered that endo-substituted azabicycloalkyl derivatives were significantly more active than their exo-substituted counterparts. nih.govacs.org Furthermore, amide derivatives generally proved to be more potent than the corresponding ester derivatives. acs.org Another study describes the preparation of quinolizidinyl derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid for evaluation as ligands for 5-HT₃ and 5-HT₄ receptors. nih.gov

The following table presents examples of complex derivatives synthesized from the 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid scaffold.

| Derivative Type | Coupling Partner | Resulting Derivative Structure (Example) | Reference |

| Ester | endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | (endo-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl) 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate | acs.org |

| Amide | endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | N-(endo-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide | acs.org |

| Ester | Lupinine (B175516) | (Lupin-11-yl)methyl 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate | nih.gov |

| Butanoic Acid | N/A (hydrolysis of ester precursor) | 2,3-Dihydro-2-oxo-1H-benzimidazol-1-butanoic acid | prepchem.com |

Reaction Mechanisms and Structure Reactivity Relationships

Mechanistic Investigations of Benzimidazole (B57391) Ring Formation Pathways

The principal method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. chemicalforums.commdpi.com This reaction, often referred to as the Phillips-Ladenburg reaction, typically requires acidic conditions and heat. semanticscholar.org The generally accepted mechanism proceeds through several key steps:

Activation of the Carboxylic Acid: In the presence of a strong acid catalyst (e.g., HCl), the carbonyl oxygen of the carboxylic acid is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemicalforums.com In some modern approaches, coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used to activate the carboxylic acid, avoiding the need for harsh acidic conditions. rsc.org

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon. This addition reaction forms a tetrahedral intermediate. chemicalforums.com

Amide Formation: The tetrahedral intermediate eliminates a molecule of water to form an N-acyl-o-phenylenediamine (an arylamide) intermediate. chemicalforums.comrsc.org

Cyclization and Dehydration: The second amino group of the arylamide intermediate then performs an intramolecular nucleophilic attack on the amide carbonyl carbon. Subsequent dehydration (elimination of a second water molecule) leads to the formation of the imidazole (B134444) ring, resulting in the final benzimidazole product. The formation of the stable aromatic ring system is a significant driving force for this final step. chemicalforums.com

Alternative mechanistic pathways have been explored. For instance, synthesis in electrostatically charged microdroplets has been shown to accelerate the reaction by orders of magnitude without any added catalyst. nih.gov This method is proposed to proceed via the formation of a highly reactive protonated carboxylic acid at the droplet interface, which facilitates the initial nucleophilic attack. nih.gov

Another approach involves the condensation of o-phenylenediamines with aldehydes, which can be oxidized in situ to a carboxylic acid, followed by cyclization. chemicalbook.com Catalysts such as p-toluenesulfonic acid (p-TsOH) are often employed to facilitate these reactions. orientjchem.org

Influence of Substituents on Reaction Kinetics and Thermodynamics

The rate and efficiency of benzimidazole formation are significantly influenced by the electronic properties of substituents on both the o-phenylenediamine and the carboxylic acid reactants. These effects are a direct consequence of their impact on the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon.

Substituents on the Carboxylic Acid: The electrophilicity of the carbonyl carbon is a key factor in the initial nucleophilic attack. Electron-withdrawing groups (EWGs) attached to the carboxylic acid enhance its electrophilicity, thereby increasing the reaction rate and yield. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, slowing down the reaction. nih.gov For example, a study on microdroplet synthesis showed that using a carboxylic acid with a trifluoromethyl group (a strong EWG) resulted in a higher product yield compared to one with a methyl group (an EDG). nih.gov

Substituents on the o-Phenylenediamine: The nucleophilicity of the amino groups is critical for the reaction to proceed. Electron-donating groups on the benzene (B151609) ring of o-phenylenediamine increase the electron density on the nitrogen atoms, making them more nucleophilic and thus accelerating the reaction. Electron-withdrawing groups have the opposite effect, decreasing nucleophilicity and hindering the reaction. Research has shown that electron-rich 1,2-diaminobenzene derivatives generally provide better yields than their electron-deficient counterparts. rsc.org

The following table summarizes the expected impact of various substituents on the yield of benzimidazole formation, which correlates with reaction kinetics.

| Reactant | Substituent Type | Example Group | Effect on Nucleophile/Electrophile | Expected Impact on Reaction Rate/Yield | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid | Electron-Withdrawing (EWG) | -CF3, -NO2 | Increases electrophilicity of carbonyl carbon | Increase | nih.gov |

| Electron-Donating (EDG) | -CH3, -OCH3 | Decreases electrophilicity of carbonyl carbon | Decrease | nih.gov | |

| o-Phenylenediamine | Electron-Donating (EDG) | -CH3, -OCH3 | Increases nucleophilicity of amino groups | Increase | rsc.org |

| Electron-Withdrawing (EWG) | -Cl, -NO2 | Decreases nucleophilicity of amino groups | Decrease | rsc.org |

Intramolecular Interactions and Tautomeric Equilibria in Benzimidazole Carboxylic Acids

The benzimidazole system is characterized by annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms (N1 or N3). chemicalbook.comencyclopedia.pub This equilibrium is fundamental to the chemical and biological properties of benzimidazole derivatives. nih.gov

For benzimidazole carboxylic acids, particularly 1H-Benzimidazole-2-carboxylic acid, the tautomerism is coupled with the acidic proton of the carboxyl group. This can lead to the formation of a zwitterionic tautomer, where the carboxyl group is deprotonated (-COO⁻) and the imidazole ring is protonated. Indeed, X-ray diffraction studies have shown that 2-carboxybenzimidazole exists in a zwitterionic form in the solid state. nih.gov This indicates a strong intramolecular proton transfer from the carboxylic acid to the pyridine-like N3 nitrogen of the imidazole ring.

Intramolecular hydrogen bonds (IMHBs) are a crucial feature that can stabilize specific conformations and tautomers. nih.gov In benzimidazole carboxylic acids, an IMHB can potentially form between the carboxylic acid proton (or the N-H proton) and a nitrogen atom or the carbonyl oxygen on the adjacent group. quora.com For example, in ortho-hydroxybenzoic acid, an IMHB stabilizes the carboxylate anion after deprotonation, increasing its acidity. quora.com A similar stabilizing interaction is plausible in certain tautomers of benzimidazole carboxylic acids. For instance, an IMHB between the N1-H and the carbonyl oxygen of a C2-carboxylic acid group could stabilize one tautomeric form over the other. researchgate.net However, the formation and strength of such bonds are in competition with intermolecular hydrogen bonds with solvent molecules. nih.gov Theoretical studies on related systems suggest that while direct intramolecular proton transfer is possible, solvent-assisted proton transfer often has a lower activation energy. sioc-journal.cn

The position of the tautomeric equilibrium can be determined using techniques like ¹³C-NMR spectroscopy by analyzing the chemical shifts of the carbon atoms adjacent to the nitrogen atoms (C4 and C7). encyclopedia.pubnih.gov

Electrophilic and Nucleophilic Reactivity of the Carboxylic Acid and Benzimidazole Core

The reactivity of 1H-Benzimidazole-1-carboxylic acid is a composite of the reactivities of its constituent parts: the benzimidazole core and the carboxylic acid group.

Reactivity of the Benzimidazole Core:

Electrophilic Substitution: The benzene portion of the ring is susceptible to electrophilic substitution at positions 4, 5, 6, and 7, as these positions are π-excessive. chemicalbook.com

Nucleophilic Substitution: The C2 position is electron-deficient and thus prone to attack by nucleophiles. youtube.com Recent studies have demonstrated palladium-catalyzed decarbonylative C-H functionalization at the C2-position of various azoles, including N-methylbenzimidazole, highlighting the reactivity at this site. acs.orgacs.org

Reactivity of the Carboxylic Acid Group: The carboxylic acid group at the N1 position is an N-carboxy derivative. Such compounds are known to be reactive and can undergo several transformations.

Nucleophilic Acyl Substitution: The carboxylic acid group can be converted into other functional groups like esters, amides, or acid chlorides via nucleophilic acyl substitution. libretexts.org For this to occur, the hydroxyl group must first be converted into a good leaving group, for instance, by protonation in acidic conditions or by reaction with reagents like thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide). libretexts.orglibretexts.org

Decarboxylation: N-Carboxyimidazoles can be susceptible to decarboxylation (loss of CO₂), especially upon heating, to yield the parent N-H benzimidazole. This reaction is a key consideration in the synthesis and handling of this compound. Research on ruthenium complexes with benzimidazole-2-carboxylic acid has also noted the process of decarboxylation. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of 1H-Benzimidazole-1-carboxylic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of this compound. These methods allow for a detailed examination of its geometry, electronic structure, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For benzimidazole (B57391) derivatives, the planarity of the benzimidazole ring system is a key feature, although the substituent at the N1 position, the carboxylic acid group, can adopt different conformations.

Table 1: Selected Optimized Geometrical Parameters of a Benzimidazole Derivative

This table presents theoretical bond lengths and angles for a benzimidazole derivative, calculated using DFT methods. Note that these are representative values and the specific parameters for this compound would require a dedicated computational study.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C1-C2-C3 | 120.5 |

| C2-N27 | 1.385 | C2-N27-C7 | 108.9 |

| C7-N26 | 1.377 | N26-C7-N27 | 111.2 |

| C1-N26 | 1.389 | C1-N26-C7 | 105.4 |

Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap

The electronic properties of a molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the electronic excitation properties of the molecule. libretexts.orgwikipedia.org

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. acs.org In benzimidazole derivatives, the HOMO is typically localized over the benzimidazole ring, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, can be distributed over different parts of the molecule depending on the substituents. For this compound, the carboxylic acid group, being an electron-withdrawing group, is expected to influence the energy and distribution of the LUMO.

Computational studies on similar molecules, like 1H-benzimidazole-2-carboxylic acid monohydrate, have been performed to calculate these electronic properties. dergipark.org.trdergipark.org.tr The HOMO-LUMO gap for 5-benzimidazole carboxylic acid was found to be 5.2742 eV. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Band Gap of a Benzimidazole Derivative

This table provides representative theoretical values for HOMO and LUMO energies and the resulting energy gap for a benzimidazole derivative. The specific values for this compound would need to be calculated.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.orgwuxiapptec.com The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP surface represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov Green areas indicate regions of neutral potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the benzimidazole ring, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. nih.govresearchgate.net The hydrogen atom of the carboxylic acid would exhibit a region of high positive potential, highlighting its acidic nature. wuxiapptec.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. researchgate.net NBO analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals.

The interactions between filled (donor) and empty (acceptor) orbitals are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. In benzimidazole systems, significant delocalization of electron density occurs between the π-orbitals of the benzene (B151609) and imidazole (B134444) rings. For instance, in 5-benzimidazole carboxylic acid, a strong stabilization energy of 43.32 kJ mol−1 was observed for the nN→π*CN interaction between the lone pair of a nitrogen atom and an antibonding C=N orbital. researchgate.net Similarly, studies on N-Butyl-1H-benzimidazole have shown strong intramolecular interactions involving the σ- and π-electrons of the C-N and C-C bonds. mdpi.com

Vibrational Spectroscopy Simulation and Interpretation

Theoretical calculations of vibrational spectra, such as infrared (IR) and Raman, are essential for the interpretation and assignment of experimental spectra. By simulating these spectra, researchers can predict the vibrational frequencies and intensities of the normal modes of the molecule.

Theoretical Prediction of Infrared and Raman Spectra

The vibrational frequencies of this compound can be calculated using DFT methods. These calculations provide a set of harmonic frequencies that correspond to the different vibrational modes of the molecule. To improve the agreement with experimental data, these calculated frequencies are often scaled by an empirical factor. researchgate.net

The predicted spectra can then be compared with experimentally recorded FT-IR and FT-Raman spectra. researchgate.netresearchgate.net This comparison allows for a detailed assignment of the observed spectral bands to specific vibrational modes. For example, the characteristic stretching vibrations of the C=O, O-H, and N-H bonds can be identified. In related benzimidazole derivatives, the N-H stretching vibration is typically observed in the range of 3000-3500 cm⁻¹. researchgate.net The O-H stretching of the carboxylic acid group usually appears as a broad band in the region of 2500-3300 cm⁻¹. researchgate.net The C=O stretching vibration is expected in the range of 1660-1740 cm⁻¹. mdpi.com

Table 3: Tentative Vibrational Assignments for a Benzimidazole Carboxylic Acid Derivative

This table presents a tentative assignment of key vibrational modes for a benzimidazole carboxylic acid derivative based on theoretical calculations and experimental data from similar compounds. The exact wavenumbers for this compound would require specific experimental and computational analysis.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H Stretching |

| ~3000 (broad) | O-H Stretching |

| ~1700 | C=O Stretching |

| ~1600-1400 | C=C Aromatic Stretching |

| ~1300 | C-N Stretching |

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational method used to assign calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion of bonds. While specific PED analysis for this compound is not extensively detailed in the provided search results, the principles of this analysis are well-established for related benzimidazole structures.

For benzimidazole and its alkyl derivatives, theoretical vibrational spectra are calculated using methods like Density Functional Theory (DFT). researchgate.net The analysis of vibrational modes shows that while many absorption regions are similar across derivatives, changes in substituents can lead to shifts in low-frequency modes. researchgate.net Specifically, C–H out-of-plane deformations, ring breathing, and ring skeletal vibrations are sensitive to substitution. researchgate.net Ring out-of-plane bending modes can shift by 10–15 cm⁻¹ due to alkyl substitution. researchgate.net These theoretically calculated spectra generally show good consistency with experimental FT-IR and FT-Raman data. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations and Validation

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for validating experimental data and understanding the electronic environment of nuclei within a molecule. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a common approach for these calculations. researchgate.netnih.govbeilstein-journals.orgnih.gov

For NH-benzimidazoles, theoretical calculations of ¹H, ¹³C, and ¹⁵N NMR chemical shifts have been performed and compared with experimental data obtained in both solution and solid states. nih.govbeilstein-journals.orgnih.gov These studies are crucial for unambiguously assigning "tautomeric positions" (C3a/C7a, C4/C7, and C5/C6), which can appear different in certain solvents and in the solid state due to blocked tautomerism. nih.govbeilstein-journals.orgnih.govresearchgate.net

In solution, particularly in solvents like DMSO-d₆ that slow down proton exchange, it is possible to observe distinct signals for the different tautomers. researchgate.net However, in many cases, rapid prototropic tautomerism leads to averaged signals for pairs of carbon atoms in the benzimidazole ring. nih.govresearchgate.net Theoretical calculations can be performed on isolated molecules (gas phase), solvated molecules using a continuous model (like PCM/DMSO), or on hydrogen-bonded clusters to simulate crystal structures, providing a comprehensive understanding of the factors influencing chemical shifts. nih.govbeilstein-journals.org

The correlation between calculated and experimental chemical shifts is generally excellent, although discrepancies can arise for atoms bonded to halogens, where relativistic effects may become significant. beilstein-journals.org For instance, a study on various benzimidazole derivatives demonstrated good agreement between experimental and GIAO-calculated ¹H and ¹³C NMR chemical shifts. researchgate.net

Table 1: Illustrative Comparison of Experimental and Calculated Chemical Shifts for a Benzimidazole Derivative

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 | 151.31 | 152.34 |

| C4 | 120.78 | 122.12 |

| C5 | 107.63 | 108.77 |

| C6 | 158.93 | 160.97 |

| C7 | 121.07 | 122.31 |

Note: This table is illustrative and based on general findings in the literature for benzimidazole derivatives. rsc.orgarabjchem.org Actual values for this compound would require specific experimental and computational studies.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling and docking are indispensable tools for investigating how benzimidazole derivatives interact with biological targets. These studies help in understanding the binding modes and energies, which are critical for drug design.

Docking studies on benzimidazole derivatives have been performed to elucidate their binding to various receptors. For example, derivatives of 1H-benzimidazole-2-carboxylic acid have been docked into the active sites of bacterial enzymes, revealing that substituents like chloro and nitro groups can enhance binding affinity. researchgate.netconnectjournals.com The docking scores, which estimate the binding free energy, for some of these compounds were comparable to standard drugs. researchgate.netconnectjournals.com

The intermolecular interactions stabilizing the binding of benzimidazole derivatives often include:

Hydrogen bonds: The N-H group of the benzimidazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. nih.govnih.gov Phenolic hydroxyl groups or carboxylic acid moieties on substituents can also participate in hydrogen bonding. nih.govnih.gov

π-π stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with aromatic residues in a protein's binding site. researchgate.net

Hydrophobic interactions: Alkyl or aryl substituents can form hydrophobic interactions with nonpolar pockets of the receptor. researchgate.net

Hirshfeld surface analysis is another computational technique used to visualize and quantify intermolecular interactions in crystal structures, providing insights into the relative contributions of different types of contacts. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzimidazole Carboxylic Acid Derivatives

QSPR and QSAR studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their physicochemical properties (QSPR) or biological activities (QSAR). nih.gov These models are invaluable for predicting the properties and activities of new, unsynthesized molecules. nih.govjocpr.com

The general workflow for a QSAR/QSPR study involves:

Data Collection: Gathering a dataset of compounds with measured properties or activities. nih.gov

Molecular Descriptor Generation: Calculating numerical values that represent the chemical structure of each molecule. nih.govjocpr.com

Model Development: Using statistical methods to build a mathematical equation relating the descriptors to the property/activity. nih.govjocpr.com

Model Validation: Assessing the statistical significance and predictive power of the model. pnrjournal.com

Molecular Descriptor Generation and Selection

A crucial step in QSAR/QSAR modeling is the generation and selection of molecular descriptors. These descriptors can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices like connectivity indices, electrotopological state indices). researchgate.net

3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., steric descriptors from Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA)). nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). jocpr.comresearchgate.net

For benzimidazole derivatives, a wide array of descriptors has been used. jocpr.com The selection of the most relevant descriptors is often performed using techniques like stepwise regression or machine learning algorithms to avoid overfitting and multicollinearity. nih.govnih.gov For instance, in a QSAR study on benzimidazole derivatives as corrosion inhibitors, an initial set of 150 descriptors was reduced to a smaller, more relevant set of 11 descriptors using clustering analysis and Gini importance scores from a random forest model. nih.gov

Predictive Model Development and Statistical Validation

Once a set of descriptors is selected, a predictive model is developed using various statistical techniques. Multiple Linear Regression (MLR) is a common method that creates a linear equation. jocpr.comjocpr.com More advanced, non-linear methods like artificial neural networks (ANN) and support vector machines (SVM) are also frequently employed, often providing more robust models. researchgate.netbiointerfaceresearch.com

The quality and predictive ability of the developed QSAR model are assessed using several statistical parameters:

Coefficient of determination (R²): Measures how well the model fits the training data. jocpr.com

Cross-validated coefficient of determination (q² or Q²): Assesses the internal predictive ability of the model, often calculated using the leave-one-out (LOO) method. pnrjournal.com

External validation (pred_r²): The most rigorous test, where the model's ability to predict the activity of an external test set of compounds (not used in model development) is evaluated. pnrjournal.com

A reliable QSAR model should have high values for R², q², and pred_r², and low values for the standard error of prediction. pnrjournal.com For example, a 2D-QSAR model for antifungal benzimidazole derivatives yielded an r² of 0.8361, a q² of 0.7457, and a pred_r² of 0.6511, indicating good predictive power. researchgate.net

Advanced Analytical Characterization Techniques in Chemical Research

Spectroscopic Techniques for Structural Elucidation and Vibrational Dynamics

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and bonding environments.

High-Resolution Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and investigate the vibrational modes within a molecule. When infrared radiation is passed through a sample of 1h-Benzimidazole-1-carboxylic acid, the molecule absorbs energy at specific frequencies corresponding to its characteristic vibrations.

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The carboxylic acid group attached to the N1 position of the benzimidazole (B57391) ring is a prominent feature. The carbonyl (C=O) stretching vibration typically appears as a strong, sharp band. Its exact position can be influenced by electronic effects and hydrogen bonding. In many carboxylic acid derivatives, this peak is observed in the region of 1710-1680 cm⁻¹. spectroscopyonline.com The O-H stretch of the carboxylic acid group is also characteristic, usually appearing as a very broad band in the 3000-2500 cm⁻¹ region, often overlapping with C-H stretching bands. researchgate.net

The benzimidazole ring itself contributes a series of distinct peaks. The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. mdpi.com The C=N and C=C stretching vibrations within the fused ring system give rise to a set of medium to strong bands in the 1650-1450 cm⁻¹ region. researchgate.net The N-H group of the benzimidazole moiety is absent in this compound as the nitrogen at position 1 is substituted with the carboxylic acid group. Vibrations corresponding to C-N stretching and in-plane or out-of-plane C-H bending provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹). mdpi.comprinceton.edu

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3000 - 2500 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong, Sharp |

| Benzimidazole Ring | C=C and C=N Stretch | 1650 - 1450 | Medium to Strong |

| Benzimidazole Ring | C-H Bending | 1475 - 1000 | Medium |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

Note: The exact frequencies can vary based on the sample state (solid/solution) and intermolecular interactions.

Raman spectroscopy is a complementary vibrational technique to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the benzimidazole ring system.

The symmetric stretching vibrations of the aromatic rings in the benzimidazole core are expected to produce strong and sharp Raman signals. nih.gov Key differentiating features in related benzimidazole compounds have been observed around 1416 cm⁻¹, attributed to C=N stretching mixed with other ring vibrations. nih.gov Other significant Raman bands would include the C-H wagging of the benzene (B151609) ring (around 736 cm⁻¹) and C-N stretching vibrations of the imidazole (B134444) ring (around 713 cm⁻¹). nih.gov While the C=O stretch is also Raman active, it is often weaker than in the IR spectrum. The technique provides valuable confirmatory data, especially in the analysis of the skeletal framework of the molecule.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Benzimidazole Ring | Ring Stretching (Symmetric) | 1600 - 1550 | Strong |

| Benzimidazole Ring | C=N Stretch | ~1420 | Medium to Strong |

| Benzimidazole Ring | Ring Breathing Mode | ~1000 | Medium |

| Benzimidazole Ring | C-H Wagging | ~740 | Medium |

| Benzimidazole Ring | C-N Stretch | ~710 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural verification.

In the ¹H NMR spectrum, the protons on the benzene portion of the benzimidazole ring would appear in the aromatic region, typically between δ 7.2 and δ 8.5 ppm. The exact chemical shifts and splitting patterns (e.g., doublets, triplets, or multiplets) depend on their position and coupling with neighboring protons. The proton at position 2 of the imidazole ring is expected to be a singlet and shifted downfield. The carboxylic acid proton (-COOH) is highly deshielded and would appear as a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found at the low-field end of the spectrum, typically in the range of δ 160-180 ppm. chemicalbook.com The carbon atoms of the benzimidazole ring would appear in the δ 110-150 ppm region. chemicalbook.comrsc.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to make unambiguous assignments. rsc.org

COSY would reveal correlations between adjacent protons, helping to assign the positions of protons on the benzene ring.

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=O | - | ~165 |

| C2 | ~8.5 (s) | ~145 |

| C4/C7 | ~8.0-8.2 (m) | ~125 |

| C5/C6 | ~7.5-7.7 (m) | ~128 |

| C8/C9 (bridgehead) | - | ~140 / ~135 |

| -COOH | >10 (br s) | - |

Note: Predicted values are based on data from analogous structures like 1H-Benzimidazole-5-carboxylic acid. Actual values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. By ionizing a chemical compound and sorting the ions based on their mass-to-charge ratio, MS provides a precise molecular weight and, through fragmentation, a "fingerprint" that helps in structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is critical for determining the exact mass of a molecule with high accuracy, which in turn allows for the calculation of its elemental formula. For a compound like this compound, HRMS can distinguish it from other molecules that may have the same nominal mass but different elemental compositions.

While direct HRMS data for this compound is not extensively detailed in the reviewed literature, the analysis of related structures provides a strong theoretical basis. For instance, studies on novel lupinine (B175516) derivatives have utilized high-resolution mass spectrometry with electron ionization (EI) to confirm the structures of complex heterocyclic compounds. mdpi.com The molecular formula of this compound is C₈H₆N₂O₂, corresponding to a specific exact mass. HRMS analysis would aim to measure this mass to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆N₂O₂ |

| Nominal Mass | 162 |

| Monoisotopic Mass | 162.04293 |

This table contains theoretically calculated values.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis to determine the fragmentation pathways of a molecule. A specific molecular ion (the precursor ion) is selected, fragmented through collision with an inert gas, and the resulting product ions are analyzed. This process provides detailed structural information.

For this compound, the MS/MS spectrum would be expected to show characteristic fragmentation patterns. A likely initial fragmentation would be the loss of the carboxylic acid group (–COOH) as carbon dioxide (CO₂, 44 Da), a common fragmentation pathway for carboxylic acids. The resulting fragment would correspond to the 1H-benzimidazole cation. Further fragmentation of the benzimidazole ring would yield additional characteristic ions. Studies on related benzimidazole derivatives and other carboxylic acids confirm that such fragmentation patterns are key to their identification. researchgate.netresearchgate.net

Chromatographic Methods for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, essential for separating a mixture into its individual components and assessing the purity of a substance. For this compound, both liquid and gas chromatography play vital roles.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation and purity analysis of non-volatile compounds like this compound. The development of a robust HPLC method is crucial for quality control and research applications.

Method development for benzimidazole carboxylic acids typically involves reverse-phase chromatography. nano-ntp.com In this mode, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. The mobile phase often consists of a mixture of water or a buffer and an organic solvent such as acetonitrile (B52724) or methanol. nano-ntp.comgoogle.com A gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of the main compound from any impurities. nano-ntp.com Detection is commonly performed using a UV detector, as the benzimidazole ring system is chromophoric.

Table 2: Example HPLC Method Parameters for Benzimidazole Derivatives

| Parameter | Condition | Reference |

| Column | Reverse-Phase C8 or C18 | nano-ntp.com |

| Mobile Phase A | Water with 0.0375% TFA | google.com |

| Mobile Phase B | Acetonitrile with 0.01875% TFA | google.com |

| Flow Rate | 1.0 - 1.2 mL/min | nano-ntp.com |

| Detection | UV Spectrophotometry | researchgate.net |

| Elution Mode | Gradient | nano-ntp.comgoogle.com |

| This table represents typical conditions for related compounds and serves as a guide for method development for this compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound itself is not suitable for direct GC-MS analysis due to its low volatility and the polar nature of the carboxylic acid group.

To analyze this compound by GC-MS, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile derivative, typically an ester. google.com For example, methylation or silylation of the carboxylic acid group would increase its volatility, allowing it to pass through the GC column. Once separated by the gas chromatograph, the derivative enters the mass spectrometer, where its mass spectrum provides identification. This approach has been successfully used for the analysis of various carboxylic acids in complex matrices.

Chemical Derivatization Strategies for Enhanced Chromatographic Performance

Chemical derivatization is the process of modifying a compound to produce a new compound with properties that are better suited for a specific analytical method. For this compound, derivatization can significantly improve its performance in both HPLC and GC.

The primary target for derivatization is the carboxylic acid functional group. Strategies include:

Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a common strategy to increase volatility for GC analysis. This is often achieved by reacting the acid with an alcohol in the presence of an acid catalyst.

Amidation: Reaction with an amine can form a stable amide. This can be useful for HPLC analysis, sometimes introducing a fluorescent tag if a fluorescent amine is used, thereby enhancing detection sensitivity.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group, creating a much more volatile derivative suitable for GC-MS.

These strategies are not only crucial for enabling GC analysis but can also improve peak shape, resolution, and detection limits in HPLC by modifying the polarity and chromophoric properties of the analyte. researchgate.net

Applications in Materials Science and Supramolecular Chemistry

Design and Synthesis of Functional Materials Incorporating 1H-Benzimidazole-1-carboxylic Acid

The strategic incorporation of the this compound scaffold into larger molecular and macromolecular structures has led to the development of novel functional materials. Its derivatives serve as versatile ligands and synthons for creating complex organic and inorganic polymer architectures, liquid crystalline systems, and components for optoelectronic devices.

Derivatives of 1H-benzimidazole-carboxylic acid are extensively used as organic linkers in the synthesis of coordination polymers. These are hybrid materials consisting of metal ions or clusters connected by organic ligands, resulting in one-, two-, or three-dimensional networks. The benzimidazole (B57391) and carboxylate groups can coordinate to metal centers in various modes, influencing the final topology and properties of the polymer.

For instance, lanthanide coordination polymers have been constructed using 1H-benzimidazole-2-carboxylic acid. tandfonline.comtandfonline.com In these structures, the adjacent metal centers are bridged by the deprotonated carboxylate group of the ligand, forming wave-like 2D layered structures. tandfonline.comtandfonline.com These layers are further interconnected by strong hydrogen bonds, creating a stable 3D supramolecular architecture. tandfonline.comtandfonline.com The choice of metal ion and the coordination mode of the ligand play a crucial role in determining the final network structure of these polymers. Current time information in Bangalore, IN. Similarly, d-f heterometallic coordination frameworks have been synthesized using 1H-benzimidazole-5-carboxylic acid, resulting in 2D wave-like layered networks with interesting luminescent properties. researchgate.net

The flexibility of the benzimidazole-based ligands allows for the formation of diverse polymer architectures. For example, 5-(benzimidazole-1-yl)isophthalic acid has been used to create coordination polymers with both 2D and 3D networks, depending on the metal ion (e.g., Zn(II) vs. Cd(II)) used in the synthesis. Current time information in Bangalore, IN. These materials often exhibit strong fluorescence, making them suitable for sensing applications. Current time information in Bangalore, IN.

While direct use of this compound in liquid crystals is not widely documented, derivatives of the core benzimidazole structure are key components in the synthesis of novel liquid crystalline materials. These materials exhibit mesophases, an intermediate state of matter between a conventional liquid and a solid crystal. The rigid, rod-like structure of the benzimidazole unit contributes to the formation of these ordered, yet fluid, phases.

Researchers have synthesized homologous series of compounds containing benzimidazole moieties that exhibit liquid crystalline behavior. rsc.org For example, a series of biphenyl (B1667301) benzoate-based compounds with a terminal benzimidazole group showed smectic A and nematic phases. rsc.org In these systems, hydrogen bonding between the benzimidazole units plays a crucial role in stabilizing the liquid crystal phases. rsc.org

Another study focused on 1-methyl-1H-benzimidazole derivatives linked to a difluoro-substituted phenyl group via an ethynyl (B1212043) bridge. tandfonline.comresearchgate.net These compounds were found to display enantiotropic nematic mesophases over a significant temperature range. tandfonline.comresearchgate.net The introduction of different functional groups and the length of alkyl chains on the benzimidazole core allow for the fine-tuning of the mesomorphic properties, such as the type of phase (nematic, smectic) and the temperature range of stability. researchgate.netresearchgate.net

Table 1: Properties of Benzimidazole-Based Liquid Crystal Derivatives

| Compound Series | Mesophase Type(s) | Key Structural Features | Reference |

|---|---|---|---|

| Biphenyl benzoates with terminal benzimidazole | Smectic A, Nematic | Hydrogen bonding between benzimidazole moieties | rsc.org |

| 2-pentadecylbenzimidazole | Smectic C | Single alkyl chain on benzimidazole | iaea.org |

| 1-methyl-1H-benzimidazole with ethynyl link | Nematic | Difluoro-substitution, ethynyl linking group | tandfonline.comresearchgate.net |

| Imidazole (B134444)/Benzimidazole bromonium salts | Smectic A | Ionic liquid crystal structure with alkyl spacers | tandfonline.com |

Benzimidazole derivatives are recognized for their electron-transporting properties, making them excellent candidates for use in organic light-emitting diodes (OLEDs). researchgate.net The design of these materials often involves combining the electron-deficient benzimidazole core with electron-donating moieties to create molecules with specific photophysical properties.

For example, novel blue-emitting materials for OLEDs have been synthesized by linking pyrene, a fluorescent chromophore, with benzimidazole units. researchgate.net The bulky benzimidazole groups help to reduce intermolecular aggregation and prevent crystallization in the solid state, which is crucial for achieving efficient and pure blue electroluminescence. researchgate.net An OLED device fabricated with one such pyrene-benzimidazole derivative as the emissive layer demonstrated a high external quantum efficiency (EQE) and produced a pure blue light. researchgate.net

The photoluminescence properties of coordination polymers and metal-organic frameworks (MOFs) containing benzimidazole carboxylic acid ligands are also of great interest for optoelectronic applications. researchgate.net Cadmium-based MOFs constructed from 1,1′-(1,5-pentanediyl)bis-1H-benzimidazole have shown photoluminescent properties that can be modulated by counterions, indicating their potential in sensing and light-emitting devices. researchgate.net

Table 2: Performance of an OLED Device Using a Pyrene-Benzimidazole Emitter

| Parameter | Value | Voltage | Reference |

|---|---|---|---|

| External Quantum Efficiency (EQE) | 0.35 (±0.04)% | 5.5 V | researchgate.net |

| Luminance | 100 (±6) cd m⁻² | 5.5 V | researchgate.net |

| Highest EQE | 4.3 (±0.3)% | 3.5 V | researchgate.net |

| Highest Luminance | 290 (±10) cd m⁻² | 7.5 V | researchgate.net |

| CIE Coordinates | (0.1482, 0.1300) | - | researchgate.net |

Supramolecular Assembly and Coordination Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound and its analogs are exemplary building blocks in this field due to their ability to participate in both metal coordination and other non-covalent interactions like hydrogen bonding and π-π stacking. iaea.org

Metal-Organic Frameworks (MOFs) are a class of crystalline coordination polymers with porous structures. The design of MOFs often relies on rigid or semi-rigid organic ligands to create stable, extended networks. Benzimidazole carboxylic acid derivatives have proven to be excellent ligands for constructing MOFs with diverse topologies and functionalities. iaea.org

For example, four novel MOFs were synthesized under solvothermal conditions using 5-(benzimidazole-1-yl)isophthalic acid with different metal ions (Cd, Zn, Co, Ni). rsc.org The resulting frameworks exhibited different 3D network structures and showed potential for applications in fluorescent sensing. rsc.org Another study utilized a flexible tetracarboxylic acid ligand based on benzimidazole to create MOFs with Co(II) and Cd(II), which displayed interesting magnetic behaviors and capabilities for selective luminescence sensing. nih.gov The synthesis of MOFs can be catalyzed by other pre-formed MOFs as well; for instance, MIL-53(Fe) has been used as a heterogeneous catalyst for the synthesis of 2-aryl-1H-benzimidazole derivatives. rsc.org

The properties of these MOFs are highly dependent on the structure of the benzimidazole ligand and the choice of the metal center. Current time information in Bangalore, IN. This allows for a high degree of tunability in the design of materials with specific properties, such as selective gas sorption or targeted chemical sensing. Current time information in Bangalore, IN.

Table 3: Examples of MOFs and Coordination Polymers from Benzimidazole Carboxylic Acids

| Ligand | Metal Ion(s) | Resulting Structure | Potential Application | Reference |

|---|---|---|---|---|

| 5-(benzimidazole-1-yl)isophthalic acid | Zn(II), Cd(II) | 2D Metal-Organic Structure (Zn), 3D Net (Cd) | Fluorescence-based antibiotic detection | Current time information in Bangalore, IN. |

| 1H-benzimidazole-5-carboxylic acid | Tb(III), Ag(I) | 2D Wave-like Layered Network | Luminescence | researchgate.net |

| 5-(benzimidazole-1-yl)isophthalic acid | Cd(II), Zn(II), Co(II), Ni(II) | 3D Network Structures | Selective fluorescence detection of Fe(III) and Cr(VI) | rsc.org |

| 1-(3,5-dicarboxylbenzyl)-1H-benzimidazole-5,6-dicarboxylic acid | Co(II), Cd(II) | 3D Metal-Organic Frameworks | Selective luminescence sensing, magnetic materials | nih.gov |

Beyond metal coordination, non-covalent interactions such as hydrogen bonding and π-π stacking are fundamental in directing the self-assembly of benzimidazole-based molecules into well-defined supramolecular architectures. iaea.org The benzimidazole ring contains both a hydrogen bond donor (N-H) and acceptor (N), while the carboxylic acid group also provides sites for strong hydrogen bonding.

In the crystal structure of lanthanide coordination polymers built from 1H-benzimidazole-2-carboxylic acid, adjacent 2D layers formed by metal-ligand coordination are further connected into a 3D supramolecular architecture through strong intermolecular hydrogen bonds. tandfonline.comtandfonline.com Similarly, the supramolecular structure of a silver(I) complex with 1H-benzimidazole-5,6-dicarboxylic acid is stabilized by extensive O—H⋯O and N—H⋯O hydrogen bonds.

Host-Guest Complexation and Molecular Recognition Phenomena

The benzimidazole framework is a cornerstone in the design of molecules capable of host-guest complexation and molecular recognition. These processes, which mimic biological interactions, are fundamental to creating functional materials and systems. The unique geometry and electronic nature of the benzimidazole unit allow it to form stable complexes with a variety of guest molecules through non-covalent forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Researchers have successfully designed and synthesized benzimidazole-based receptors that exhibit high selectivity for specific guests. For example, some derivatives have been shown to encapsulate fullerenes, a class of carbon allotropes, driven by favorable π-π stacking interactions between the electron-rich benzimidazole and the electron-deficient fullerene cage. This complexation can alter the photophysical and electrochemical properties of both the host and the guest, opening avenues for the development of new photoactive and electroactive materials.

Development of Chemical Sensors and Chemodosimeters

The capacity for selective molecular recognition makes this compound and its analogues excellent candidates for the development of chemical sensors and chemodosimeters. These analytical tools are designed to provide a detectable signal, often optical, in the presence of a specific target analyte.

Design Principles for Chromogenic and Fluorogenic Probes

The creation of chromogenic (color-changing) and fluorogenic (fluorescence-changing) probes is a prominent application of benzimidazole chemistry. The fundamental design involves linking a benzimidazole-based receptor unit, which is responsible for analyte binding, to a signaling unit (a chromophore or fluorophore). The interaction between the receptor and the target analyte triggers a change in the electronic properties of the molecule, resulting in a measurable optical response.

Several key mechanisms are employed in the design of these probes:

Intramolecular Charge Transfer (ICT): Analyte binding can enhance or inhibit the transfer of charge between electron-donating and electron-withdrawing parts of the sensor molecule. This modulation of the ICT process leads to a shift in the absorption or emission wavelength, often resulting in a visible color change or a change in fluorescence color.

Photoinduced Electron Transfer (PET): In PET-based sensors, the fluorescence of a fluorophore is typically "turned off" or quenched in the absence of the analyte due to electron transfer from a nearby donor group (often the benzimidazole nitrogen). When the analyte binds to the receptor, it disrupts this PET process, causing the fluorescence to be "turned on."

Förster Resonance Energy Transfer (FRET): This mechanism involves energy transfer between two different fluorophores, a donor and an acceptor. The efficiency of this transfer is highly dependent on the distance between them. Analyte binding can induce a conformational change in the sensor molecule that alters this distance, thereby changing the relative fluorescence intensities of the donor and acceptor.

Through the strategic combination of these principles, scientists can engineer highly sensitive and selective probes for a wide array of chemical species.

Metal Ion Chelation and Anion Recognition for Sensing Applications

Derivatives of this compound have been extensively developed into chemosensors for detecting both metal ions and anions. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group provide excellent coordination sites for a variety of metal ions.

Sensors based on this scaffold have demonstrated high selectivity for environmentally and biologically significant metal ions. For instance, specific probes have been designed for the fluorometric detection of zinc (Zn²⁺) and the colorimetric detection of copper (Cu²⁺). In these systems, the chelation of the metal ion by the benzimidazole ligand induces a distinct and measurable change in the probe's fluorescence or absorption spectrum. The selectivity for a particular metal ion is achieved by carefully tailoring the steric and electronic environment of the binding pocket.

In the area of anion sensing, the N-H proton of the benzimidazole ring is a key feature, acting as a hydrogen bond donor to bind and recognize anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). The binding event, facilitated by hydrogen bonding, alters the electronic distribution within the sensor molecule, leading to a signal. For example, the interaction with a basic anion can lead to deprotonation of the N-H group, causing a significant color change. The table below summarizes some research findings in this area.

| Analyte | Sensor Type | Sensing Mechanism | Observable Change |

| Zn²⁺ | Fluorogenic | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence turn-on |

| Cu²⁺ | Chromogenic | Intramolecular Charge Transfer (ICT) | Visible color change |

| F⁻ | Chromogenic | Hydrogen Bonding / Deprotonation | Visible color change |

| AcO⁻ | Fluorogenic | Hydrogen Bonding | Change in fluorescence intensity |

This targeted design of benzimidazole-based molecules underscores their importance in creating advanced analytical tools for environmental monitoring, chemical process control, and biological imaging.

Environmental Chemistry and Chemical Fate Studies

Biotransformation and Metabolite Identification in Environmental Systems

Biotransformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the degradation of benzimidazole-based fungicides in soil and water systems. nih.gov While 1h-Benzimidazole-1-carboxylic acid is not a widely reported metabolite, studies on parent fungicides provide insight into the potential biotransformation of the benzimidazole (B57391) core.

Research on the fungicide Fuberidazole shows that it can be significantly degraded by soil-isolated bacterial and fungal strains. nih.gov Key microorganisms capable of this transformation include Pseudomonas syringae and Penicillium chrysogenum. nih.gov The degradation proceeds through the formation of several metabolites, indicating cleavage and modification of the side chains attached to the benzimidazole ring. nih.gov